molecular formula C12H23NO3 B14381014 Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate CAS No. 88023-09-0

Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate

Cat. No.: B14381014
CAS No.: 88023-09-0
M. Wt: 229.32 g/mol
InChI Key: QRSPVKIRVAUMHD-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate typically involves multi-step organic reactions. One common method involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This reaction is often catalyzed by bases and can be performed under solvent-free conditions to enhance sustainability .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes that prioritize yield and purity. These methods often employ catalytic amounts of base and are designed to minimize waste and energy consumption, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in nucleophilic attacks, while the ester and acetyl groups can undergo hydrolysis and other reactions. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate can be compared with similar compounds such as:

Properties

CAS No.

88023-09-0

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate

InChI

InChI=1S/C12H23NO3/c1-6-16-12(15)11(10(3)14)7-9(2)8-13(4)5/h9,11H,6-8H2,1-5H3

InChI Key

QRSPVKIRVAUMHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)CN(C)C)C(=O)C

Origin of Product

United States

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